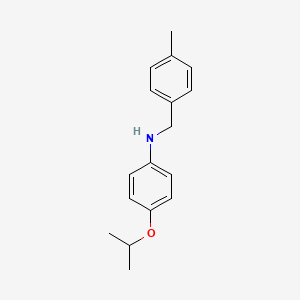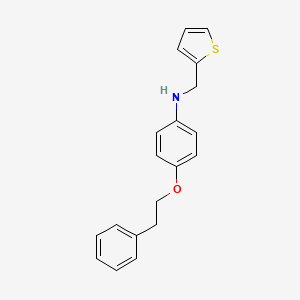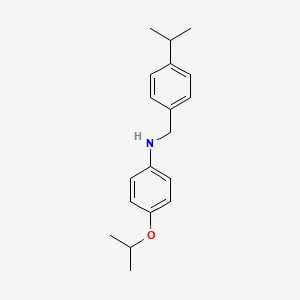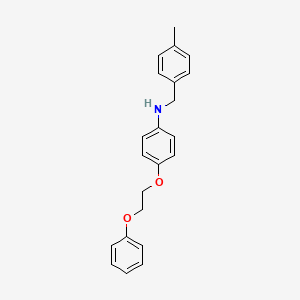![molecular formula C25H29NO2 B1385635 N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline CAS No. 1040686-57-4](/img/structure/B1385635.png)
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline
Descripción general
Descripción
“N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C25H29NO2 and a molecular weight of 375.50 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 25 carbon atoms, 29 hydrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Enzymatic Photometric Determination
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline derivatives have been synthesized for use as water-soluble hydrogen donors in the enzymatic photometric determination of hydrogen peroxide. These compounds exhibit high absorbances in the visible wavelengths in media ranging from weakly alkaline to fairly acidic pH levels, which enhances their effectiveness in photometric assays (Tamaoku et al., 1982).
Structural Analysis of Analogues
Analogues of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its thiophene variant, have been structurally analyzed. These compounds, with basic heterocyclic imino structures, show planar backbones and are crucial for understanding molecular interactions and structural conformations (Su et al., 2013).
Antibacterial and Enzyme Inhibition Studies
N'-Substituted derivatives of similar compounds have shown significant antibacterial and enzyme inhibition properties. These studies are critical for developing new pharmaceuticals and understanding the biochemical interactions of these compounds (Aziz‐ur‐Rehman et al., 2014).
Synthesis Processes
Electrosynthesis and Analytical Chemistry
The electrooxidation of N-alkylsubstituted anilines, closely related to N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline, has been extensively studied. These studies are vital in understanding the electrochemical properties and potential applications in analytical chemistry (Malinauskas & Holze, 1999).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20-17-21(2)19-25(18-20)28-16-14-26-23-10-12-24(13-11-23)27-15-6-9-22-7-4-3-5-8-22/h3-5,7-8,10-13,17-19,26H,6,9,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCTUFLQSKAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC=C(C=C2)OCCCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)

![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)


![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)

![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)
![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)
![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)
![3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385573.png)